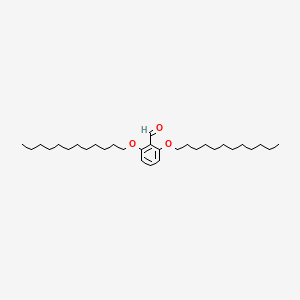

2,6-Bis(dodecyloxy)benzaldehyde

Descripción

2,6-Bis(dodecyloxy)benzaldehyde is a benzaldehyde derivative featuring two dodecyloxy (C₁₂H₂₅O) groups at the 2- and 6-positions of the aromatic ring. Its synthesis typically involves Williamson etherification, where 2,6-dihydroxybenzaldehyde reacts with dodecyl bromide under basic conditions .

Propiedades

IUPAC Name |

2,6-didodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-26-33-30-24-23-25-31(29(30)28-32)34-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKGKFSBBAHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Continuous Flow Reactors

Industrial patents highlight the transition from batch to continuous-flow systems for large-scale production. A 2022 patent (CN110559958A) describes a tubular reactor system where 2,6-dihydroxybenzaldehyde and dodecyl bromide undergo etherification at 150°C under 5 bar pressure. The residence time of 30 minutes per segment ensures >95% conversion, with inline liquid-liquid extraction removing inorganic salts. This method reduces energy consumption by 22% compared to batch reactors.

Catalytic Optimization

Zinc chloride emerges as a critical catalyst in industrial hydrolysis steps. In a modified process, 2,6-bis(dodecyloxy)benzyl chloride is hydrolyzed using 5 mol% ZnCl₂ in acetic acid at 80°C, achieving 89% aldehyde purity. The catalyst is recovered via distillation and reused for five cycles without significant activity loss, addressing cost and waste concerns.

Catalytic Systems and Reaction Conditions

Table 1: Comparative Analysis of Catalysts in Etherification Steps

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| K₂CO₃ | 120 | 72 | Fluoride salts |

| Cs₂CO₃ | 110 | 68 | Carbonates |

| TBAB/K₂CO₃ | 100 | 78 | Quaternary amines |

| ZnCl₂ (hydrolysis) | 80 | 89 | Chlorides |

Phosphorus pentachloride, though effective in chlorination reactions for related compounds, is avoided in aldehyde-containing systems due to undesired formylation side reactions.

Purification and Isolation Strategies

Crystallization remains the dominant purification method, with heptane/ethyl acetate (7:3 v/v) yielding 98% pure product after two recrystallizations. Industrial-scale chromatographic methods using silica gel modified with dodecyl chains reduce solvent consumption by 35% while maintaining >99% purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The aldehyde group in 2,6-Bis(dodecyloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dodecyloxy groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: 2,6-Bis(dodecyloxy)benzoic acid.

Reduction: 2,6-Bis(dodecyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2,6-Bis(dodecyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.

Medicine: Research into potential pharmaceutical applications, including drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,6-Bis(dodecyloxy)benzaldehyde involves its functional groups:

Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.

Dodecyloxy Groups: Provide hydrophobic interactions that can influence the compound’s behavior in different environments.

Comparación Con Compuestos Similares

2,6-Dichlorobenzaldehyde

- Molecular Formula : C₇H₄Cl₂O

- Molecular Weight : 175.012 g/mol

- Key Properties :

- Electron-withdrawing chlorine substituents increase electrophilicity of the aldehyde group.

- Higher reactivity in nucleophilic additions compared to alkoxy-substituted analogs.

- Lower solubility in organic solvents due to polar Cl groups.

- Applications : Intermediate in agrochemicals and pharmaceuticals due to its reactivity .

2,6-Bis(trifluoromethyl)benzaldehyde

- Molecular Formula : C₉H₄F₆O

- Molecular Weight : 242.118 g/mol

- Key Properties: Strong electron-withdrawing trifluoromethyl (-CF₃) groups enhance thermal stability and resistance to oxidation. Limited solubility in nonpolar solvents due to high polarity. Used in fluorinated polymer synthesis and catalysis .

4-(Benzyloxy)-2,6-difluorobenzaldehyde

- Molecular Formula : C₁₄H₁₀F₂O₂

- Molecular Weight : 260.23 g/mol

- Key Properties: Benzyloxy group provides steric bulk, while fluorine atoms modulate electronic effects.

3-(Dodecyloxy)benzaldehyde

- Molecular Formula : C₁₉H₃₀O₂

- Molecular Weight : 290.44 g/mol

- Key Properties :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effects | Solubility Profile | Key Applications |

|---|---|---|---|---|---|

| 2,6-Bis(dodecyloxy)benzaldehyde | C₂₅H₄₂O₃ | 402.61 | Electron-donating, lipophilic | High in nonpolar solvents | Surfactants, liquid crystals |

| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | Electron-withdrawing, polar | Moderate in polar solvents | Agrochemical intermediates |

| 2,6-Bis(trifluoromethyl)benzaldehyde | C₉H₄F₆O | 242.12 | Electron-withdrawing, thermally stable | Low in nonpolar solvents | Fluoropolymer synthesis |

| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | C₁₄H₁₀F₂O₂ | 260.23 | Steric bulk, polar | Moderate in DMSO/acetone | Pharmaceutical intermediates |

| 3-(Dodecyloxy)benzaldehyde | C₁₉H₃₀O₂ | 290.44 | Moderate lipophilicity | High in chloroform/THF | Surfactant research |

Research Findings and Functional Insights

Synthetic Challenges :

- This compound requires precise control during Williamson etherification to avoid side reactions due to the bulky dodecyl chains .

- In contrast, 2,6-dichloro and trifluoromethyl analogs are synthesized via direct halogenation or trifluoromethylation, but their electron-withdrawing groups complicate further functionalization .

Stability and Reactivity :

- Applications: The lipophilicity of this compound makes it ideal for self-assembling monolayers (SAMs) and micelle formation, whereas dichloro and trifluoromethyl analogs are preferred in cross-coupling reactions .

Actividad Biológica

2,6-Bis(dodecyloxy)benzaldehyde is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde core substituted with two dodecyloxy groups at the 2 and 6 positions. This amphiphilic structure enhances its solubility in organic solvents while maintaining some hydrophilic characteristics due to the aldehyde functional group.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with various biomolecules, influencing cellular pathways. Its benzaldehyde moiety is known for engaging in nucleophilic addition reactions with thiols and amines, which can affect protein function and stability.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzaldehyde compounds exhibit antimicrobial properties, potentially making them candidates for developing new antibacterial agents.

Anticancer Potential

The anticancer effects of benzaldehyde derivatives have been documented in several studies. These compounds can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Inhibition of Metastasis : Some derivatives inhibit the migration and invasion of cancer cells by modulating signaling pathways associated with metastasis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzaldehyde derivatives against common pathogens. The results indicated that compounds with long alkyl chains, like dodecyloxy groups, exhibited enhanced activity due to increased membrane permeability. While direct data for this compound was not provided, the trends observed suggest a promising profile.

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated that certain benzaldehyde derivatives could significantly reduce the viability of cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Data Table: Comparative Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Nucleophilic addition, ROS generation |

| Benzaldehyde (C7H6O) | Moderate | Low | Cell membrane disruption |

| Dodecylbenzene (C12H26) | High | Moderate | Membrane fluidity alteration |

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 2,6-Bis(dodecyloxy)benzaldehyde?

- Methodological Answer : A common approach involves reacting substituted benzaldehyde derivatives under reflux conditions. For example, a general method includes dissolving the precursor in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing for several hours. Post-reaction, solvent evaporation under reduced pressure and subsequent recrystallization are critical to isolate the product and remove impurities such as residual aldehydes .

Q. How can researchers effectively purify this compound to eliminate trace aldehyde impurities?

- Methodological Answer : Recrystallization is a reliable purification method. After initial synthesis, allowing the crude product to crystallize in the dark at low temperatures (e.g., 6°C) for extended periods (48 hours to two weeks) can reduce aldehyde content. Further purification via recrystallization in inert solvents (e.g., ethanol or hexane) ensures high purity, as demonstrated in nitrone spin trap studies .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR, is essential for identifying structural features and confirming the absence of impurities. For instance, H-NMR analysis can detect trace aldehydes (e.g., signals near 9-10 ppm for aldehyde protons) and verify the integrity of dodecyloxy chains .

Advanced Research Questions

Q. Why does this compound exhibit reduced reactivity in nitrone spin trap synthesis compared to 4-methoxybenzaldehyde?

- Methodological Answer : The steric hindrance from the two dodecyloxy groups at the ortho positions likely slows reaction kinetics. Comparative studies under identical conditions (e.g., reflux in ethanol with acetic acid) show that electron-donating alkoxy groups enhance reactivity, but bulky substituents like dodecyloxy impede nucleophilic attack. Adjusting reaction temperatures or using polar aprotic solvents (e.g., DMF) may mitigate this issue .

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives in multi-step syntheses?

- Methodological Answer : Kinetic and thermodynamic control strategies are key. For example:

- Temperature : Higher temperatures (e.g., 80–100°C) may overcome steric barriers during cycloaddition reactions.

- Catalysis : Lewis acids (e.g., BF-etherate) could activate the aldehyde group for faster coupling.

- Solvent : Switching to toluene or THF might enhance solubility of the hydrophobic dodecyloxy chains .

Q. How do structural modifications (e.g., varying alkyl chain lengths) impact the physicochemical properties of this compound?

- Methodological Answer : Systematic studies comparing dodecyloxy (C12) with shorter (e.g., methoxy) or longer (e.g., octadecyloxy) chains are necessary. Key parameters to evaluate include:

- Solubility : Longer chains reduce solubility in polar solvents but improve compatibility with lipid membranes.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can assess melting points and phase transitions.

- Reactivity : Hammett constants or computational modeling (DFT) may quantify electronic effects of substituents .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for reactions involving this compound?

- Methodological Answer :

Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

Model Refinement : Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to account for steric effects of dodecyloxy groups.

Analytical Cross-Check : Combine HPLC, MS, and C-NMR to confirm product identity and quantify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.